2-Methyl-3-oxocyclopent-1-en-1-yl acetate
Overview
Description
2-Methyl-3-oxocyclopent-1-en-1-yl acetate is an organic compound with the molecular formula C8H10O3. It is a derivative of cyclopentene, featuring a methyl group and an acetate ester. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-oxocyclopent-1-en-1-yl acetate typically involves the esterification of 2-Methyl-3-oxocyclopent-1-en-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols. Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with ammonia can yield the corresponding amide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia in ethanol under reflux conditions.
Major Products:
Oxidation: 2-Methyl-3-oxocyclopent-1-en-1-carboxylic acid.
Reduction: 2-Methyl-3-oxocyclopent-1-en-1-ol.
Substitution: 2-Methyl-3-oxocyclopent-1-en-1-yl amide.
Scientific Research Applications
2-Methyl-3-oxocyclopent-1-en-1-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity. It can be used in the development of new pharmaceuticals or as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor. It also finds applications in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 2-Methyl-3-oxocyclopent-1-en-1-yl acetate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but its structure suggests it could interact with proteins involved in metabolic processes.
Comparison with Similar Compounds
- 2-Methyl-3-oxocyclopent-1-en-1-yl butyrate
- 2-Methyl-3-oxocyclopent-1-en-1-yl propionate
- 2-Methyl-3-oxocyclopent-1-en-1-yl formate
Comparison: 2-Methyl-3-oxocyclopent-1-en-1-yl acetate is unique due to its specific ester group, which influences its reactivity and applications. Compared to its analogs, it may exhibit different physical properties such as boiling point and solubility, which can affect its suitability for various applications. Its acetate group also makes it more reactive in nucleophilic substitution reactions compared to longer-chain esters like butyrate or propionate.
Properties
IUPAC Name |
(2-methyl-3-oxocyclopenten-1-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5-7(10)3-4-8(5)11-6(2)9/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIRHXRIXGWVJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC1=O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550172 | |
Record name | 2-Methyl-3-oxocyclopent-1-en-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3883-57-6 | |
Record name | 2-Methyl-3-oxocyclopent-1-en-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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